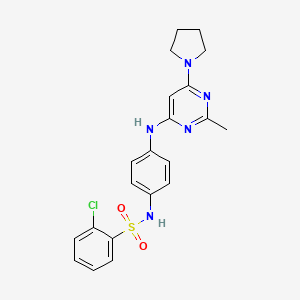![molecular formula C18H19N3O2S2 B11328393 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328393.png)
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiophene and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and thiadiazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various alkylated or acylated derivatives of the compound .
科学研究应用
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
2,5-bis(5-methylthiophen-2-yl)benzene-1,4-diamine: This compound shares the thiophene and thiadiazole rings but differs in the substitution pattern and functional groups.
2-((3-methylthiophen-2-yl)methylene)malononitrile: Another compound with a thiophene ring, but with different substituents and reactivity.
Uniqueness
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of thiophene and thiadiazole rings, along with the phenoxyacetamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
属性
分子式 |
C18H19N3O2S2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-11(2)13-5-7-14(8-6-13)23-10-16(22)19-18-20-17(21-25-18)15-9-4-12(3)24-15/h4-9,11H,10H2,1-3H3,(H,19,20,21,22) |
InChI 键 |
UVVCPLHNJSNQAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11328322.png)
![3-[2-(4-methoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328324.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11328329.png)
![N-(3,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328333.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328345.png)
![1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11328356.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B11328374.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide](/img/structure/B11328378.png)

![1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine](/img/structure/B11328397.png)
![N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328399.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11328403.png)
